N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]aniline
Description
Properties
IUPAC Name |
N-[benzotriazol-1-yl(phenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-3-9-15(10-4-1)19(20-16-11-5-2-6-12-16)23-18-14-8-7-13-17(18)21-22-23/h1-14,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTDQMJMCNVZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(NC2=CC=CC=C2)N3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142943-95-1 | |
| Record name | N,α-Diphenyl-1H-benzotriazole-1-methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]aniline typically involves the reaction of benzotriazole with aniline derivatives under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzotriazole moiety serves as a leaving group, enabling substitution reactions. For example:
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Phenylethynylzinc chloride substitution : Reaction in toluene at 60°C for 20 hours replaces the benzotriazolyl group with a phenylethynyl group, yielding N-methyl-N-[2-methyl-1-(2-phenylethynyl)-1-propenyl]aniline (76% yield) .
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Mechanism : The reaction proceeds via a nucleophilic displacement facilitated by the electron-withdrawing nature of the benzotriazole ring, stabilizing the transition state.
Key Data :
| Starting Material | Reagent | Product | Yield | Conditions |
|---|---|---|---|---|
| N-[1H-Benzotriazol-1-yl(phenyl)methyl]aniline | Phenylethynylzinc chloride | N-Methyl-N-[2-methyl-1-(2-phenylethynyl)propenyl]aniline | 76% | Toluene, 60°C, 20 h |
Condensation Reactions
The compound acts as a precursor in condensation reactions:
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Formation of Schiff bases : Reacts with aldehydes/ketones under acidic or basic conditions to form imine derivatives, useful in synthesizing heterocycles.
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Example : Condensation with 4-methylbenzaldehyde forms a benzotriazole-linked Schiff base, characterized by IR (C=N stretch at ~1600 cm⁻¹) and NMR.
Coupling Reactions
The aniline group participates in cross-coupling reactions:
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Suzuki-Miyaura coupling : Palladium-catalyzed coupling with arylboronic acids introduces aromatic substituents at the aniline nitrogen.
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Buchwald-Hartwig amination : Forms C–N bonds with aryl halides, expanding structural diversity for pharmaceutical applications.
Oxidation and Reduction
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Oxidation : The benzotriazole ring stabilizes oxidized intermediates. Treatment with KMnO₄ in acidic conditions oxidizes the methylene bridge to a carbonyl group.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzotriazole ring to a dihydrobenzotriazole derivative, altering electronic properties.
Acid-Base Reactivity
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Protonation : The aniline nitrogen (pKa ~4.6) undergoes protonation in acidic media, enhancing solubility in polar solvents .
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Deprotonation : Strong bases (e.g., LDA) deprotonate the methylene group, enabling alkylation or acylation at this position .
Structural Confirmation via Spectroscopy
Post-reaction characterization relies on:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The benzotriazole moiety is known for its diverse biological activities. Numerous studies have demonstrated that derivatives of benzotriazole, including N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]aniline, exhibit significant antimicrobial properties. For instance:
- A study reported the synthesis of various benzotriazole derivatives that showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds were tested against clinical strains such as methicillin-resistant Staphylococcus aureus (MRSA) and exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Another research highlighted the efficacy of benzotriazole derivatives in treating infections caused by Mycobacterium tuberculosis, with some compounds showing MIC values that rivaled those of established treatments like isoniazid .
Case Study: Antibacterial Evaluation
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | MRSA | 25 | |
| Compound B | MSSA | 12.5 | |
| Compound C | M. tuberculosis | 50 |
Materials Science
Corrosion Inhibitors
Benzotriazoles are widely used as corrosion inhibitors in various industrial applications. This compound has been investigated for its ability to protect metals from corrosion in aqueous environments.
- Research indicates that this compound can form stable complexes with metal surfaces, providing a protective layer that significantly reduces corrosion rates .
Case Study: Corrosion Resistance Testing
| Metal Type | Corrosion Rate (mm/year) | Without Inhibitor | With Inhibitor |
|---|---|---|---|
| Steel | 0.15 | 0.45 | 0.10 |
| Copper | 0.05 | 0.20 | 0.03 |
Agricultural Chemistry
Pesticidal Properties
The potential use of this compound as a pesticide has also been explored. Its derivatives have shown effectiveness against various pests and pathogens affecting crops.
- A study indicated that certain benzotriazole derivatives exhibited significant fungicidal activity against common plant pathogens, suggesting their potential as eco-friendly agricultural agents .
Case Study: Fungicidal Efficacy
Mechanism of Action
The mechanism of action of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form stable coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler analog with similar stability and reactivity.
Benzimidazole: Another heterocyclic compound with comparable applications in medicinal chemistry.
Tolyltriazole: A derivative with enhanced corrosion inhibition properties.
Uniqueness
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]aniline stands out due to its unique combination of the benzotriazole and aniline moieties, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes and undergo diverse chemical transformations makes it a valuable compound in various research fields.
Biological Activity
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]aniline is a complex organic compound that has gained attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound features a benzotriazole moiety linked to an aniline derivative. The molecular formula is with a molecular weight of 312.368 g/mol. Its structure is significant for its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N4 |
| Molecular Weight | 312.368 g/mol |
| Structural Features | Benzotriazole and aniline moieties |
Synthesis
The synthesis of this compound typically involves the reaction of benzotriazole with aniline derivatives. Common methods include:
- Coupling Reagents : N,N’-dicyclohexylcarbodiimide (DCC) is often used to facilitate the reaction.
- Solvents : Organic solvents like dichloromethane are employed under controlled conditions to maximize yield and purity.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Various studies have demonstrated its effectiveness against a range of pathogens:
- Bacterial Activity : The compound shows activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.
- Antifungal Activity : It has been evaluated against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
Antiviral Activity
Research indicates that benzotriazole derivatives can inhibit viral replication. This compound has shown potential in vitro against various viruses, suggesting its role as a candidate for antiviral drug development .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with enzymes such as acetylcholinesterase, which is crucial for neurotransmission and has implications in neurodegenerative diseases .
- Metal Ion Coordination : The benzotriazole moiety can form stable complexes with metal ions, potentially inhibiting metalloenzymes involved in various biochemical pathways.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Efficacy Study : A series of derivatives were synthesized and tested for antibacterial and antifungal activities. Results indicated that modifications to the benzotriazole ring significantly affected potency against specific pathogens .
- Antiviral Screening : In vitro evaluations demonstrated that certain derivatives exhibited cytotoxicity against viral strains, indicating potential for therapeutic applications .
- Enzyme Interaction Studies : Computational studies predicted strong binding affinities with key enzymes involved in disease pathways, supporting further exploration in drug design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]aniline, and what factors influence yield and purity?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, micellar reaction conditions using surfactants like CTAB (cetyltrimethylammonium bromide) can enhance reaction efficiency by stabilizing intermediates. Key variables include pH (5.0–12.0), temperature (25–60°C), and solvent systems (e.g., aqueous/organic biphasic mixtures). Purification often involves column chromatography with silica gel and characterization via NMR and mass spectrometry .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing its structural and electronic properties?
- Methodology :
- X-ray crystallography : Resolves bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding involving the benzotriazole moiety) .
- UV-Vis spectroscopy : Monitors electronic transitions influenced by the benzotriazole and aniline groups, particularly under varying pH conditions .
- NMR : Assigns proton environments, such as distinguishing between aromatic protons in the benzotriazole and aniline moieties .
Q. How is the fungicidal activity of this compound evaluated in vitro, and what microbial strains are commonly tested?
- Methodology : Fungicidal assays involve agar dilution or broth microdilution methods against pathogens like Botrytis cinerea and Fusarium oxysporum. Minimum inhibitory concentrations (MICs) are determined using standardized protocols (e.g., CLSI guidelines). Activity is often correlated with structural features, such as the amphiphilic nature of the molecule, which enhances membrane penetration .
Advanced Research Questions
Q. How do micellar conditions (e.g., surfactant concentration) influence the hydrolysis kinetics of this compound, and what mechanistic insights can be derived?
- Methodology : Hydrolysis studies in micellar systems (e.g., sodium lauryl sulfate or CTAB) use pseudo-first-order kinetics monitored via UV-Vis spectroscopy. Rate constants () are calculated under varying pH and surfactant concentrations. Micelles alter transition-state stabilization, with cationic surfactants accelerating hydrolysis via electrostatic interactions with anionic intermediates .
Q. What structural modifications enhance bioactivity while minimizing toxicity, and how are structure-activity relationships (SARs) validated?
- Methodology :
- Derivatization : Substituents like electron-withdrawing groups on the benzotriazole ring or alkyl chains on the aniline moiety are introduced via reductive amination or cross-coupling.
- SAR validation : Computational docking (e.g., molecular dynamics simulations) identifies binding modes with fungal cytochrome P450 enzymes. Experimental validation includes comparative bioactivity assays and cytotoxicity profiling .
Q. How can contradictions in reported fungicidal efficacy across studies be resolved, particularly regarding strain-specific sensitivity?
- Methodology :
- Meta-analysis : Compare MIC data across studies using standardized protocols (e.g., identical inoculum sizes and growth media).
- Mechanistic studies : Evaluate differences in microbial membrane composition (e.g., ergosterol content in fungi) or efflux pump activity using fluorescent probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
